N,N'-propane-1,2-diylbis(2-phenylbutanamide)
Overview
Description
N,N’-propane-1,2-diylbis(2-phenylbutanamide) is a synthetic organic compound characterized by its unique molecular structure. This compound is part of a class of chemicals known for their potential applications in various scientific fields, including chemistry, biology, and medicine. Its structure consists of a propane-1,2-diyl backbone with two phenylbutanamide groups attached, making it a compound of interest for researchers exploring new chemical reactions and applications.
Scientific Research Applications
N,N’-propane-1,2-diylbis(2-phenylbutanamide) has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biochemical probe or as a precursor for biologically active compounds.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-propane-1,2-diylbis(2-phenylbutanamide) typically involves the reaction of propane-1,2-diamine with 2-phenylbutanoyl chloride. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, under an inert atmosphere to prevent oxidation. The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete reaction. After the reaction is complete, the product is purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of N,N’-propane-1,2-diylbis(2-phenylbutanamide) may involve a continuous flow process to enhance efficiency and yield. The reactants are fed into a reactor where they undergo the desired chemical transformation. The product is then separated and purified using large-scale techniques such as distillation or industrial chromatography. The use of automated systems and real-time monitoring ensures consistent quality and high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N,N’-propane-1,2-diylbis(2-phenylbutanamide) can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding amides or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amide groups can be replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as alkoxides or thiolates in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Formation of carboxylic acids or amides.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted amides or other functionalized derivatives.
Mechanism of Action
The mechanism by which N,N’-propane-1,2-diylbis(2-phenylbutanamide) exerts its effects depends on its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, modulating their activity and leading to various physiological effects. The compound’s structure allows it to fit into the active sites of certain proteins, influencing their function and triggering downstream signaling pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
N,N’-propane-1,2-diylbis(2-phenylacetamide): Similar in structure but with phenylacetamide groups instead of phenylbutanamide.
N,N’-propane-1,2-diylbis(2-methylbutanamide): Contains methylbutanamide groups, leading to different chemical and physical properties.
N,N’-propane-1,2-diylbis(2-phenylpropanamide): Features phenylpropanamide groups, which may result in distinct reactivity and applications.
Uniqueness
N,N’-propane-1,2-diylbis(2-phenylbutanamide) stands out due to its specific combination of phenylbutanamide groups, which confer unique chemical properties and potential applications. Its structure allows for versatile chemical modifications, making it a valuable compound for research and industrial purposes.
Properties
IUPAC Name |
2-phenyl-N-[2-(2-phenylbutanoylamino)propyl]butanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N2O2/c1-4-20(18-12-8-6-9-13-18)22(26)24-16-17(3)25-23(27)21(5-2)19-14-10-7-11-15-19/h6-15,17,20-21H,4-5,16H2,1-3H3,(H,24,26)(H,25,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLGHWRVOSHYUBD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)NCC(C)NC(=O)C(CC)C2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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